molecular formula C13H17NO4 B3018056 Diethyl (4-pyridylmethyl)malonate CAS No. 101829-74-7

Diethyl (4-pyridylmethyl)malonate

Cat. No. B3018056
CAS RN: 101829-74-7
M. Wt: 251.282
InChI Key: MGZCCVPNCOIAAM-UHFFFAOYSA-N
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Description

Diethyl (4-pyridylmethyl)malonate is a chemical compound that contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of diethyl malonate derivatives like Diethyl (4-pyridylmethyl)malonate can be achieved through the selective monohydrolysis of symmetric diesters . The optimal conditions for large-scale reactions have been examined . This reaction requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products .


Molecular Structure Analysis

The molecular structure of Diethyl (4-pyridylmethyl)malonate includes 18 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring(s), 2 ester(s) (aliphatic), and 1 Pyridine(s) .


Chemical Reactions Analysis

Diethyl malonate, a similar compound, is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This enolate ion can then undergo an SN2 reaction with alkyl halides .


Physical And Chemical Properties Analysis

Diethyl malonate, a similar compound, is a combustible liquid with a flash point of 93 °C / 199.4 °F and an autoignition temperature of 424 °C / 795.2 °F .

Mechanism of Action

The mechanism of action for compounds like Diethyl (4-pyridylmethyl)malonate involves the formation of an enol intermediate, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .

Safety and Hazards

Diethyl malonate, a similar compound, is considered hazardous. It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with eyes or skin, or if ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

diethyl 2-(pyridin-4-ylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZCCVPNCOIAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-pyridylmethyl)malonate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (6.41 g) and 4-(bromomethyl)pyridine hydrobromide (10.1 g). This was purified by silica gel column chromatography to give the title compound (3.86 g) as an oil.
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